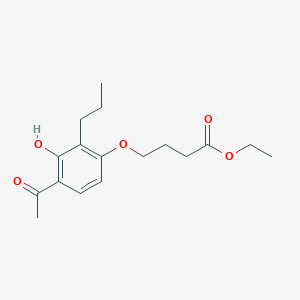

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Overview

Description

Scientific Research Applications

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate has a wide range of applications in scientific research:

Preparation Methods

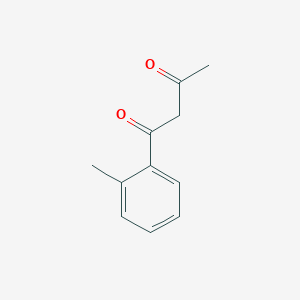

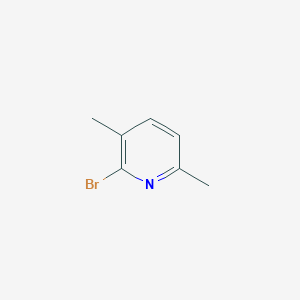

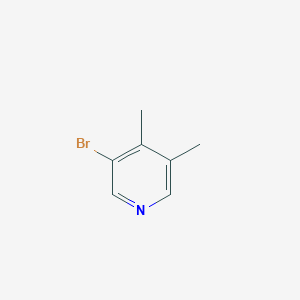

The synthesis of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves several steps. One common synthetic route includes the reaction of 4-acetyl-3-hydroxy-2-propylphenol with ethyl 4-bromobutanoate under basic conditions to form the desired ester. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to dose-dependently block rat vascular smooth muscle cell proliferation and migration by inducing cell cycle arrest . This suggests its potential use in treating pathological cardiovascular conditions such as restenosis and atherosclerosis . Additionally, it effectively inhibits the progression of diabetic nephropathy .

Comparison with Similar Compounds

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate can be compared with other similar compounds, such as:

4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.

Indole derivatives: Indoles are significant heterocyclic systems in natural products and drugs, with various biological properties and applications in treating cancer, microbial infections, and other disorders.

Properties

IUPAC Name |

ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLRCWBKCYZCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559018 | |

| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88420-31-9 | |

| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.